3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the pyridine ring and other functional groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems. The process must also comply with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and pyridine derivatives with different functional groups. Examples include:
- 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Uniqueness
What sets 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one apart is its specific combination of functional groups and the resulting properties. This unique structure may confer distinct biological activities or material properties, making it valuable for specific applications.
Properties
CAS No. |
510712-16-0 |
---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)31-19-7-6-18(14-16(19)3)22(27)20-21(17-8-10-25-11-9-17)26(12-5-13-30-4)24(29)23(20)28/h6-11,14-15,21,27H,5,12-13H2,1-4H3/b22-20+ |
InChI Key |
MPGILHYQGFZYOS-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=NC=C3)O)OC(C)C |
Origin of Product |
United States |
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